molecular formula C22H26N2O2 B2719687 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide CAS No. 946372-08-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Numéro de catalogue B2719687
Numéro CAS: 946372-08-3
Poids moléculaire: 350.462
Clé InChI: JQQJPPMHAUWPSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1991 and has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Sigma-2 Receptor Probe Development

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide and its analogues have been explored for their high affinity to sigma-2 receptors, making them valuable in the development of novel sigma-2 receptor probes. These compounds, such as [3H]RHM-1, exhibit higher affinity for sigma2 receptors compared to other ligands, indicating their potential in studying sigma2 receptor functions in vitro. The development of these probes can significantly contribute to the understanding of sigma-2 receptor roles in cell proliferation and apoptosis, which are crucial in cancer research and therapy (Xu et al., 2005).

Anticancer Agent Synthesis

Research into the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, including structures related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, reveals potential in developing novel anticancer agents. These compounds are synthesized through reactions of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, highlighting the versatility and potential therapeutic applications of these chemical frameworks in cancer treatment (White & Baker, 1990).

Cellular Proliferation Imaging

The compound and its derivatives have shown promise in imaging tumor proliferation. Studies have demonstrated the feasibility of using PET imaging to assess tumor proliferation in patients with newly diagnosed malignant neoplasms, using agents like 18F-ISO-1. This research underscores the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide derivatives in developing diagnostic tools for cancer, providing insights into tumor growth and response to treatment (Dehdashti et al., 2013).

Drug Metabolite Identification and Excretion Studies

Research has also focused on identifying human metabolites of related compounds and investigating their renal and hepatic excretion mechanisms. Such studies are crucial for understanding the metabolic pathways and excretion profiles of potential therapeutic agents, aiding in the optimization of drug design and the assessment of drug safety (Umehara et al., 2009).

Propriétés

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-8-18(14-17(20)7-11-21(24)25)23-22(26)19-9-6-15(2)13-16(19)3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJPPMHAUWPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.